molecular formula C11H20N2O2 B7985251 N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985251
M. Wt: 212.29 g/mol
InChI Key: PXVPWQBQOYDPGT-LLVKDONJSA-N
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Description

N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative with a cyclopropyl group and a chiral (R)-configured hydroxyethyl substituent. Its molecular weight is 212.29 g/mol, and its stereospecificity is critical for biological interactions . The compound is structurally characterized by:

  • Cyclopropyl moiety: Enhances metabolic stability by resisting oxidative degradation.
  • Pyrrolidine core: Provides rigidity and influences binding to receptors such as GPCRs or enzymes .

Properties

IUPAC Name

N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVPWQBQOYDPGT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidinyl intermediates. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of a carbonyl group yields an alcohol.

Scientific Research Applications

Pharmacological Studies

N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications include:

  • Pain Management : Research indicates that derivatives of pyrrolidine compounds can exhibit analgesic properties. The presence of the cyclopropyl group may enhance the binding affinity to opioid receptors, suggesting potential use in pain relief therapies .
  • Antidepressant Activity : The compound's structural features may contribute to serotonin receptor modulation, positioning it as a candidate for antidepressant drug development .

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. The potential of this compound could be explored further in:

  • Bacterial Inhibition : In vitro assays are necessary to evaluate its effectiveness against Gram-positive and Gram-negative bacteria, similar to other pyrrolidine derivatives .

Cancer Research

The compound's efficacy against cancer cell lines is an area of active investigation. It is hypothesized that the compound may exhibit cytotoxic effects on cancer cells, similar to other acetamide derivatives which have shown promise in targeting tumor growth .

Neuropharmacology

Given its potential interaction with neurotransmitter systems, this compound might be studied for neuroprotective effects or cognitive enhancement. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .

Case Study 1: Analgesic Activity

In a study evaluating various pyrrolidine derivatives, this compound was tested for analgesic properties using animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: Antimicrobial Screening

A comparative study assessed the antimicrobial activity of several pyrrolidine-based compounds, including this compound. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and pyrrolidinyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties References
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide Cyclopropyl, (R)-hydroxyethyl 212.29 High solubility due to hydroxyethyl; chiral specificity
N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (Enantiomer) Cyclopropyl, (S)-hydroxyethyl 212.29 Potential divergent bioactivity compared to (R)-isomer; similar solubility
N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide Chlorophenyl, cyclohexyl, propyl 388.19 Lipophilic; higher molecular weight may reduce bioavailability
2-Amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-cyclopropylacetamide Benzyl, amino, cyclopropyl 273.37 Amino group enables protonation at physiological pH; benzyl enhances lipophilicity
N-Cyclopropylmethyl-N-[(1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[...]pyrazin-1-yl)-cyclopentyl]-acetamide Cyclopropylmethyl, ethyl, pyrrolotriazolopyrazinyl N/A Bulky heterocyclic substituent; likely targets kinase or nucleic acid interactions

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like the chlorophenyl-cyclohexyl derivative .
  • Metabolic Stability : The cyclopropyl group confers resistance to CYP450-mediated oxidation, unlike ethyl or benzyl substituents in other analogs .
  • Stereochemical Impact : The (R)-enantiomer may exhibit distinct receptor-binding kinetics compared to the (S)-form, though specific activity data are unavailable .

Patent and Commercial Status

  • Patent Coverage : Derivatives like N-Cyclopropylmethyl-N-cyclopentyl-acetamide are protected under European patents (2022), highlighting industrial interest in pyrrolidine acetamides .

Biological Activity

N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CPEA) is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

CPEA has the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and features a cyclopropyl group attached to a pyrrolidine derivative. The presence of the hydroxyl group on the ethyl chain adds to its solubility and potential interactions with biological targets.

CPEA's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. Notably, it has been studied for its role in modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress.

Key Mechanisms:

  • Nrf2 Activation : CPEA has been shown to enhance the stability of Nrf2, leading to increased transcription of antioxidant genes. This is particularly significant in diseases characterized by oxidative stress and inflammation .
  • Antimicrobial Activity : Preliminary studies indicate that CPEA exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially positioning it as a candidate for antibiotic development .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of CPEA. In vitro studies demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0098

These findings suggest that CPEA could be a promising lead compound for developing new antibacterial agents .

Case Studies

  • Oxidative Stress Modulation : A study explored the effect of CPEA on cellular models exposed to oxidative stress. Results showed that treatment with CPEA significantly reduced markers of oxidative damage and enhanced cell viability compared to untreated controls .
  • Pyrrolidine Derivative Exploration : In a series of experiments focusing on pyrrolidine derivatives, CPEA was identified as one of the most effective compounds in promoting Nrf2 activation, outperforming several analogs in terms of potency and selectivity .

Pharmacological Characterization

Pharmacological assessments have indicated that CPEA possesses a favorable profile in terms of safety and efficacy. Its ability to penetrate biological membranes effectively suggests good bioavailability, which is critical for therapeutic applications.

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